molecular formula C8H11NO6S B1204213 Norepinephrine sulfate CAS No. 81138-41-2

Norepinephrine sulfate

Cat. No.: B1204213
CAS No.: 81138-41-2
M. Wt: 249.24 g/mol
InChI Key: CVJMZWLHUCMEKO-ZETCQYMHSA-N
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Description

Norepinephrine sulfate is a chemical compound that plays a crucial role in the human body as a neurotransmitter and hormone. It is a sulfate ester of norepinephrine, which is a catecholamine involved in the body’s “fight or flight” response. This compound is primarily found in the central and peripheral nervous systems, where it functions to regulate various physiological processes, including heart rate, blood pressure, and glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norepinephrine sulfate typically involves the sulfation of norepinephrine. This can be achieved through the reaction of norepinephrine with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions must be carefully controlled to prevent over-sulfation and degradation of the product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise addition of sulfur trioxide to a solution of norepinephrine under controlled temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Norepinephrine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Mechanism of Action

Norepinephrine sulfate exerts its effects by acting on alpha-adrenergic and beta-adrenergic receptors. It functions as a peripheral vasoconstrictor by stimulating alpha-adrenergic receptors, leading to increased blood pressure. Additionally, it acts as an inotropic stimulator of the heart and a dilator of coronary arteries through its activity at beta-adrenergic receptors . The compound’s mechanism of action involves the activation of G-protein-coupled receptors, which trigger intracellular signaling pathways that regulate cardiovascular and metabolic functions .

Properties

IUPAC Name

[4-[(1R)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-8(6(10)3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJMZWLHUCMEKO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998666
Record name 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norepinephrine sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81138-41-2, 77469-51-3
Record name Noradrenaline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081138412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norepinephrine sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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